

Part 1: Chemical Identity & Structural Significance[1]

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Compound of Interest

Compound Name: 2,5-Dibromobenzene-1,4-diamine

CAS No.: 25462-61-7

Cat. No.: B1592324

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2,5-Dibromobenzene-1,4-diamine (IUPAC) is a symmetric, halogenated aromatic amine critical to the synthesis of advanced porous materials and conducting polymers. Unlike its non-halogenated parent (p-phenylenediamine), the introduction of bromine atoms at the 2,5-positions introduces steric bulk and halogen-bonding capabilities, while significantly altering the electronic density of the aromatic ring.

This compound serves as a "linchpin" monomer. The amine groups (

) act as nucleophiles for Schiff-base condensations (creating Covalent Organic Frameworks), while the bromine atoms (

) provide orthogonal reactivity for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling post-synthetic modification.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

Property	Value	Notes
IUPAC Name	2,5-Dibromobenzene-1,4-diamine	Preferred over 2,5-dibromo-p-phenylenediamine
CAS Number	25462-61-7	
Molecular Formula		
Molecular Weight	265.93 g/mol	
Appearance	Off-white to light brown crystalline solid	Darkens upon oxidation/light exposure
Melting Point	186 – 188 °C	Sharp melting point indicates high purity
Solubility	DMSO, DMF, hot Ethanol	Poor solubility in water and non-polar solvents

Part 2: Synthesis & Purification Architectures

Direct bromination of benzene-1,4-diamine is chemically hazardous due to the high susceptibility of the electron-rich diamine to oxidize into quinones (e.g., 2,5-dibromo-1,4-benzoquinone) rather than undergoing clean Electrophilic Aromatic Substitution (EAS).

To ensure pharmaceutical-grade purity (>98%) and prevent oxidative degradation, a Protection-Bromination-Deprotection strategy is the industry standard.

Optimized Synthetic Protocol

Step 1: N-Acylation (Protection)

- Rationale: Acetylation reduces the electron density of the amine, preventing oxidation and directing the incoming bromine to the ortho position relative to the nitrogen (which is meta to the acetyl group, but the directing power of the acetamido group dominates).
- Reagents: p-Phenylenediamine (PPD), Acetic Anhydride (), Acetic Acid ()

).

Step 2: Bromination

- Rationale: Controlled addition of bromine in a polar protic solvent ensures regioselectivity.

- Reagents:

, Acetic Acid.[1][2] Temperature control (

) is vital to avoid over-bromination.

Step 3: Hydrolysis (Deprotection)

- Rationale: Acidic hydrolysis removes the acetyl groups to restore the free amine.

- Reagents: Concentrated

, Ethanol reflux, followed by neutralization with

.

Visual Workflow (Graphviz)



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Figure 1: Step-wise synthetic pathway prioritizing oxidative stability via amide protection.

Part 3: Analytical Validation

Trustworthiness in synthesis is established through rigorous characterization. The following spectral features confirm the successful synthesis of the 2,5-dibromo analog.

1. Proton NMR (

-NMR, 400 MHz, DMSO-

)

- Aromatic Region: A sharp singlet at

6.8 – 7.2 ppm.

- Logic: The symmetry of the molecule renders the two aromatic protons chemically equivalent. They are shielded by the amine groups but deshielded by the bromine atoms.

- Amine Region: A broad singlet at

4.5 – 5.0 ppm (

).

- Logic: Exchangeable protons. The integration must be exactly 2:1 relative to the aromatic protons (4 amine H vs 2 aromatic H).

2. Quality Control Checkpoints

- TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The product will have a significantly lower than the dibromo-diacetyl intermediate due to the free amines.
- Melting Point: A range $>190^{\circ}\text{C}$ suggests the presence of the intermediate (incomplete hydrolysis). A range $<180^{\circ}\text{C}$ suggests quinone impurities.

Part 4: Applications in Material Science

The primary utility of **2,5-dibromobenzene-1,4-diamine** lies in its role as a functionalized linker for Covalent Organic Frameworks (COFs).

Mechanism: COF Synthesis (Schiff Base Condensation)

In the synthesis of COFs (e.g., TpBD-type), this diamine reacts with trialdehydes (like 1,3,5-triformylphloroglucinol). The bromine atoms point into the pore channels, allowing for:

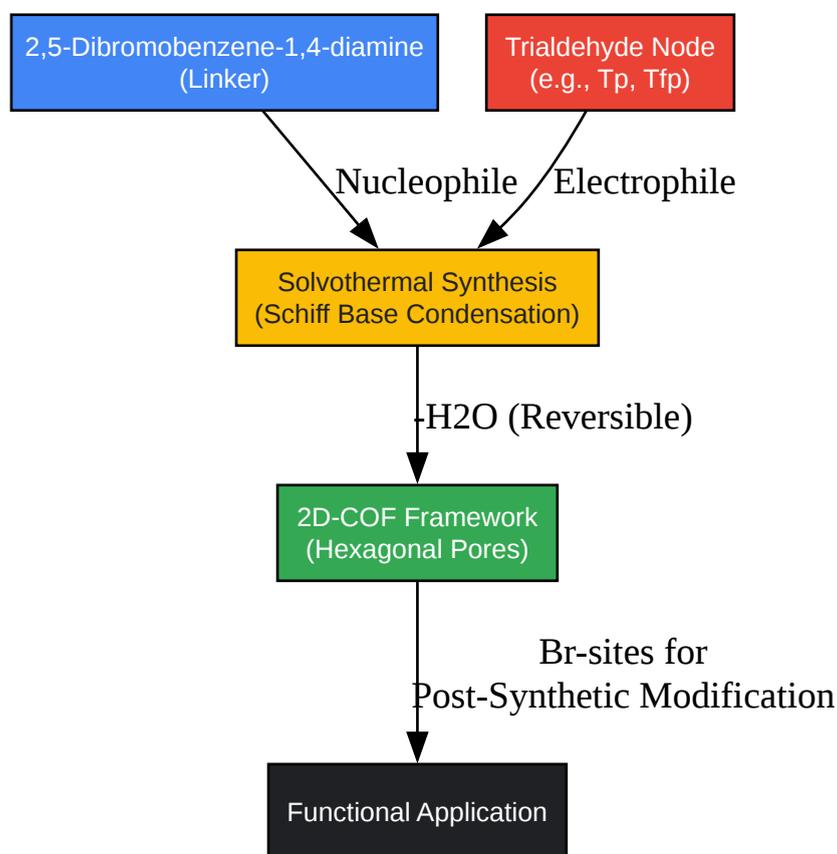
- Pore Engineering: Reducing pore size for selective gas separation (

).

- Post-Synthetic Modification: The

bond can be functionalized later via "Click" chemistry or cross-coupling to attach catalytic sites.

Application Logic Diagram



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Figure 2: Logic flow for the utilization of the diamine in constructing functionalized porous frameworks.

Part 5: Safety & Handling (GHS Standards)

Hazard Classification:

- Acute Toxicity (Oral/Dermal): Category 4.
- Skin/Eye Irritation: Category 2.

- Specific Target Organ Toxicity: Respiratory irritation.

Protocol for Spills:

- Isolate: The compound is toxic to aquatic life . Do not wash into drains.
- Neutralize: Absorb with inert material (vermiculite).
- PPE: Double nitrile gloves and P95 respirator are mandatory due to the potential mutagenicity of halogenated aromatic amines.

References

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